

Glycine lauryl ester hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Glycine lauryl ester hydrochloride*

Cat. No.: *B095140*

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An In-depth Technical Guide to Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glycine Lauryl Ester Hydrochloride**, a cationic surfactant with significant potential in pharmaceutical and research applications. This document details its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Glycine lauryl ester hydrochloride is the hydrochloride salt of the lauryl ester of the amino acid glycine. Its amphiphilic nature, with a hydrophilic glycine headgroup and a lipophilic lauryl tail, underpins its surfactant properties and biological activity.

Table 1: Physicochemical Properties of **Glycine Lauryl Ester Hydrochloride**

Property	Value	Reference
CAS Number	16194-11-9	[1]
Molecular Formula	C ₁₄ H ₃₀ ClNO ₂	[1]
Molecular Weight	279.84 g/mol	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	

Synthesis of Glycine Lauryl Ester Hydrochloride

The synthesis of **glycine lauryl ester hydrochloride** is typically achieved through the esterification of glycine with lauryl alcohol, followed by conversion to the hydrochloride salt. While various methods exist for the synthesis of N-acyl amino acid esters, a common approach involves direct esterification in the presence of an acid catalyst.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of amino acid esters, which can be adapted for **glycine lauryl ester hydrochloride**.

Materials:

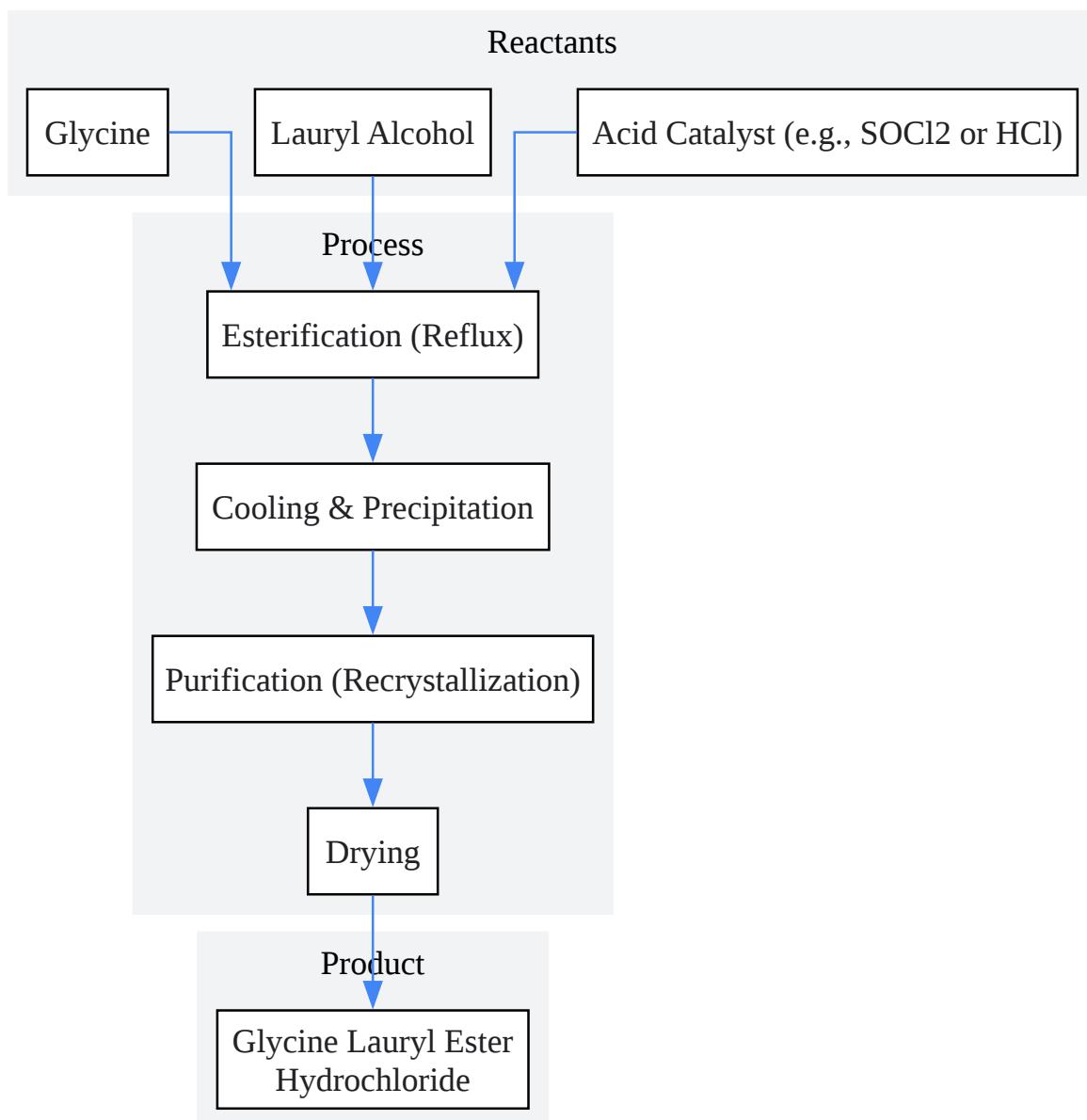
- Glycine
- Lauryl alcohol (Dodecanol)
- Thionyl chloride (SOCl₂) or anhydrous Hydrochloric Acid (HCl) gas
- Anhydrous ethanol or other suitable solvent
- Diethyl ether
- Reaction flask with reflux condenser
- Stirring apparatus

- Ice bath
- Filtration apparatus

Procedure:

- Esterification:
 - In a round-bottom flask, suspend glycine in an excess of lauryl alcohol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride or bubble anhydrous HCl gas through the mixture with constant stirring. This serves as the catalyst and facilitates the formation of the hydrochloride salt.
 - After the addition of the catalyst, equip the flask with a reflux condenser and heat the mixture under reflux for several hours to drive the esterification reaction to completion. The reaction temperature and time will need to be optimized.
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - The product, **glycine lauryl ester hydrochloride**, may precipitate out of the solution upon cooling. If not, the excess lauryl alcohol and solvent can be removed under reduced pressure.
 - The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce crystallization.
 - Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis:

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Caption: Synthesis workflow for **Glycine Lauryl Ester Hydrochloride**.

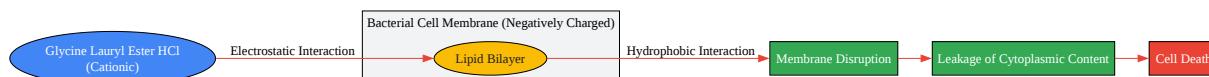
Biological Activity and Mechanism of Action

Glycine lauryl ester hydrochloride exhibits significant antimicrobial properties, characteristic of cationic surfactants. Its primary mechanism of action involves the disruption of microbial cell membranes.

Antimicrobial Mechanism

The positively charged headgroup of the molecule interacts electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Diagram of Antimicrobial Mechanism:



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Caption: Mechanism of bacterial cell membrane disruption.

Antimicrobial Efficacy

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Table 2: Reported Minimum Inhibitory Concentration (MIC) Values

Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	32	[5]
Escherichia coli	Not explicitly stated, but activity is noted	[5]
Various Bacteria	32 - >520 (for glycine)	[6][7]

Note: The MIC values for glycine are provided for context, as specific and extensive MIC data for **glycine lauryl ester hydrochloride** against a wide range of pathogens is limited in the reviewed literature.

Experimental Protocols for Biological Evaluation Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Materials:

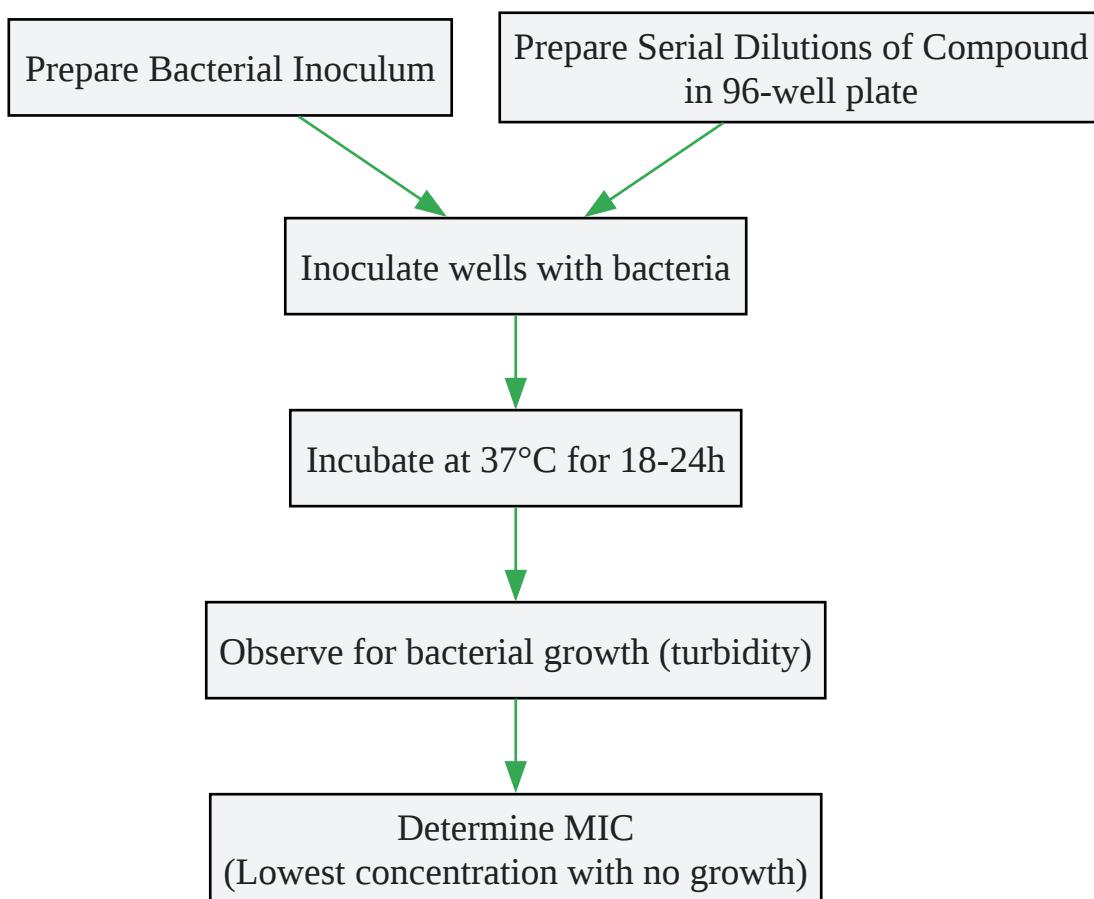
- **Glycine lauryl ester hydrochloride**
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration (e.g., 1×10^6 CFU/mL).
- Serial Dilution: Prepare a stock solution of **glycine lauryl ester hydrochloride** in a suitable solvent. Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.
- Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination:



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of any potential therapeutic agent against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

- Mammalian cell line (e.g., HeLa, 16HBE14o-)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- **Glycine lauryl ester hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Sterile 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **glycine lauryl ester hydrochloride** in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Comparative Cytotoxicity Data for Cationic Surfactants

Surfactant	Cell Line	IC_{50} (μ g/mL)	Reference
Various Cationic Surfactants	HeLa	Varies with chain length	[9]
Non-ionic Surfactants	16HBE14o-	60 - 80	[11]
Labrasol®	WM164	Significantly lower than with CV	[8]

Note: Specific IC_{50} values for **Glycine Lauryl Ester Hydrochloride** were not readily available in the reviewed literature. The data presented is for comparative purposes to indicate the general range of cytotoxicity observed for surfactants.

Potential Applications in Drug Development

The properties of **glycine lauryl ester hydrochloride** make it a candidate for various applications in drug development:

- Antimicrobial Agent: As a standalone antimicrobial or as an excipient with antimicrobial properties in topical and pharmaceutical formulations.
- Permeation Enhancer: Its surfactant properties may allow it to transiently disrupt epithelial barriers, potentially enhancing the delivery of other therapeutic agents.
- Drug Delivery Systems: Its ability to form micelles could be exploited for the solubilization and delivery of poorly water-soluble drugs.

Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

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